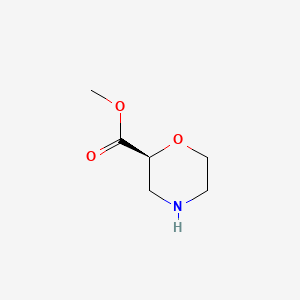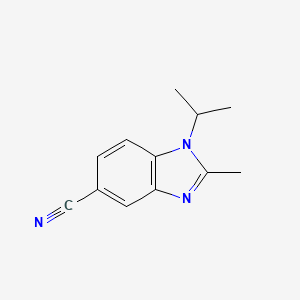
4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to the quinoline ring. Its molecular formula is C13H12ClN3O2, and it has a molecular weight of 277.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-8-chloro-6-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as zinc chloride. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Scientific Research Applications
4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-8-chloro-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids by binding to bacterial DNA gyrase. In anticancer research, it may induce apoptosis in cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Uniqueness
4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both an amino group and a chlorine atom on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1242260-85-0 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.709 |
IUPAC Name |
ethyl 4-amino-8-chloro-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
CKGPRPNZNOREAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Cl)C)N |
Synonyms |
4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)
![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)







